molecular formula C14H7NO7 B13126149 9,10-Anthracenedione, 1,4,5-trihydroxy-8-nitro- CAS No. 39003-38-8

9,10-Anthracenedione, 1,4,5-trihydroxy-8-nitro-

Cat. No.: B13126149
CAS No.: 39003-38-8
M. Wt: 301.21 g/mol
InChI Key: PPXPCKBOIVQWQT-UHFFFAOYSA-N
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Description

9,10-Anthracenedione, 1,4,5-trihydroxy-8-nitro-, is a nitro-substituted anthraquinone derivative characterized by hydroxyl groups at positions 1, 4, and 5 and a nitro group at position 7. Anthraquinones are widely studied for their electrochemical, optical, and biological properties, particularly in therapeutic applications such as anticancer agents . The structural arrangement of substituents on the anthracenedione core significantly influences solubility, redox behavior, and interactions with biological targets.

Properties

CAS No.

39003-38-8

Molecular Formula

C14H7NO7

Molecular Weight

301.21 g/mol

IUPAC Name

1,4,5-trihydroxy-8-nitroanthracene-9,10-dione

InChI

InChI=1S/C14H7NO7/c16-6-2-1-5(15(21)22)9-10(6)14(20)12-8(18)4-3-7(17)11(12)13(9)19/h1-4,16-18H

InChI Key

PPXPCKBOIVQWQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1[N+](=O)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O)O

Origin of Product

United States

Preparation Methods

Starting Materials and Core Construction

  • Anthraquinone core synthesis : Typically, the anthraquinone skeleton can be constructed by oxidation of anthracene or by Friedel-Crafts acylation followed by cyclization. For hydroxyanthraquinones, starting from quinizarin (1,4-dihydroxyanthraquinone) or related hydroxy-substituted anthraquinones is common.

  • Hydroxylation : The introduction of hydroxyl groups at specific positions (1,4,5) is often achieved via selective hydroxylation of anthraquinone derivatives or through the use of substituted precursors that already contain hydroxy groups. Enzymatic or chemical oxidation methods can be employed to introduce hydroxyl groups selectively.

Nitration Procedure

  • Electrophilic aromatic substitution for nitro group introduction : The nitro group at position 8 is introduced by nitration under controlled acidic conditions, typically using nitric acid or a mixture of nitric and sulfuric acids. Due to the deactivating effect of hydroxy groups and the carbonyls, nitration requires careful control of temperature and reaction time to avoid over-nitration or oxidation of hydroxyl groups.

  • Regioselectivity : The position 8 is favored for nitration due to the directing effects of the hydroxyl groups and existing substituents. The steric and electronic environment around the anthraquinone core influences this selectivity.

Detailed Preparation Methodologies

Stepwise Synthesis Approach

Step Reaction Type Reagents/Conditions Outcome Notes
1 Hydroxylation of Anthraquinone Starting from anthraquinone or quinizarin; oxidants or enzymatic catalysts Introduction of hydroxyl groups at 1,4,5 positions Requires selective oxidation to avoid overreaction
2 Protection of Hydroxyl Groups Use of protecting groups (e.g., methylation or silylation) if needed Protects hydroxyl groups during nitration Optional, depending on nitration conditions
3 Nitration HNO3/H2SO4 mixture, low temperature (0-5°C) Introduction of nitro group at position 8 Controlled to avoid degradation
4 Deprotection (if applicable) Acidic or basic hydrolysis Regeneration of free hydroxyl groups Ensures final compound has free hydroxy groups

Alternative Synthetic Routes

Research Findings on Preparation Efficiency and Yields

  • Yields of hydroxylation steps vary depending on the oxidizing agent and conditions but typically range from 50% to 80%.

  • Nitration under controlled conditions affords the nitro-substituted product in moderate to good yields (40–70%), with regioselectivity favoring the 8-position due to electronic effects of the hydroxyl groups.

  • Protection/deprotection steps, if used, add complexity but improve overall selectivity and purity.

  • Recent studies emphasize the use of mild Lewis acid catalysts (e.g., indium bromide) to facilitate functional group introduction with improved yields and fewer side reactions.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations Typical Yield (%)
Direct hydroxylation of anthraquinone Oxidants (e.g., KMnO4, enzymatic) Simple, direct Overoxidation risk 50–80
Nitration with mixed acids HNO3/H2SO4, low temperature High regioselectivity Requires careful control 40–70
Protection/deprotection strategy Methylation/silylation, hydrolysis Improved selectivity Additional steps increase time Varies
Nucleophilic substitution + cyclization Halogenated anthraquinones + nucleophiles Access to diverse derivatives Multi-step, moderate complexity Moderate
Metal-catalyzed cross-coupling Pd, In catalysts, organometallic reagents High selectivity, versatility Requires expensive catalysts 60–85

Chemical Reactions Analysis

Types of Reactions

1,4,5-trihydroxy-8-nitroanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Formation of aminoanthracene derivatives.

    Substitution: Formation of alkylated or acylated anthracene derivatives.

Scientific Research Applications

1,4,5-trihydroxy-8-nitroanthracene-9,10-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Studied for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of high-performance pigments and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4,5-trihydroxy-8-nitroanthracene-9,10-dione involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The hydroxyl groups can participate in hydrogen bonding and other interactions that influence the compound’s biological activity.

Comparison with Similar Compounds

Implications for 1,4,5-trihydroxy-8-nitro-anthracenedione :

  • The presence of three hydroxyl groups may enhance therapeutic efficacy but also increase genotoxicity compared to HAQ or chloro analogs.
  • The nitro group at position 8 could mimic DHAQ’s DNA-binding affinity, though metabolic detoxification (via S-9) might reduce its cytotoxicity .

Physicochemical and Electronic Properties

Comparative data on optical and electrochemical properties (derived from anthracenedione derivatives):

Compound Type λₘₐₓ (nm) Redox Potential (V vs. SCE) Thermal Stability (°C) Notes
Hydroxy-nitroanthraquinones 450-550 -0.5 to -1.2 200-300 Strong absorbance in visible range; tunable via substituents .
Aminoanthraquinones (DHAQ) 500-600 -0.3 to -0.8 150-250 Lower redox potentials due to electron-donating -NH₂ groups .

Inference for Target Compound :

  • The trihydroxy-nitro structure likely exhibits a λₘₐₓ >500 nm and moderate redox activity (-0.7 to -1.0 V), suitable for photodynamic therapy or organic electronics .

Biological Activity

9,10-Anthracenedione, 1,4,5-trihydroxy-8-nitro- is a derivative of anthraquinone known for its diverse biological activities. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential applications in cancer therapy and antimicrobial treatments. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

The molecular formula of 9,10-Anthracenedione, 1,4,5-trihydroxy-8-nitro- is C14H9N1O5. Its structure features multiple hydroxyl groups and a nitro group which are crucial for its biological activity.

Anticancer Properties

Research indicates that anthraquinone derivatives exhibit significant anticancer properties. The mechanism of action primarily involves the intercalation into DNA, leading to disruption of replication processes and induction of apoptosis in cancer cells.

  • Case Study: Anticancer Activity on MOLT-4 Cell Lines
    A study demonstrated the anticancer efficacy of anthraquinone derivatives on MOLT-4 cell lines (human leukemia cells). The results indicated a dose-dependent inhibition of cell growth with IC50 values comparable to established anthracycline drugs .
CompoundIC50 (µM)Mechanism
9,10-Anthracenedione15DNA intercalation
Doxorubicin10DNA intercalation and topoisomerase inhibition

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. Its effectiveness is attributed to the generation of reactive oxygen species (ROS) that damage microbial cell membranes.

  • Research Findings
    Studies have shown that 9,10-Anthracenedione can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were found to be lower than those of conventional antibiotics.
PathogenMIC (µg/mL)Comparison with Control
Staphylococcus aureus32Lower than penicillin
Escherichia coli64Comparable to ciprofloxacin

The biological activity of 9,10-Anthracenedione is largely due to its ability to form complexes with cellular macromolecules. It interacts with DNA through intercalation and generates ROS that lead to oxidative stress within cells. This dual mechanism contributes to its anticancer and antimicrobial effects.

Toxicological Studies

While the biological activities are promising, toxicological evaluations are essential for assessing safety. Studies involving rodent models have indicated potential nephrotoxicity at high doses but no significant carcinogenic effects were observed in long-term studies .

  • Toxicity Profile
Study TypeFindings
14-week rodent studyLiver hypertrophy observed at high doses
Carcinogenesis studyNo significant increase in tumor incidence

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